2-(piperidin-4-yl)-1H-indole

Nociceptin Opioid Receptor GPCR Pharmacology Structure-Activity Relationship

Procure 2-(piperidin-4-yl)-1H-indole for your CNS drug discovery programs. This indole-piperidine scaffold is essential for synthesizing SB-656104-A (a 5-HT7 antagonist) and developing NOP receptor agonists, where the 2-substitution pattern is crucial for full agonism potency. For in vivo studies, consider its hydrochloride salt (CAS 1803600-40-9) which offers superior aqueous solubility and simplified dosing protocols. Verify stock availability and request a bulk quote below.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 200714-50-7
Cat. No. B1282318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-4-yl)-1H-indole
CAS200714-50-7
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC3=CC=CC=C3N2
InChIInChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2
InChIKeyQUSRJRFKZHTCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yl)-1H-Indole: Procurement Guide for a Versatile Indole-Piperidine Scaffold


2-(Piperidin-4-yl)-1H-indole (CAS 200714-50-7) is a heterocyclic building block with a molecular weight of 200.28 g/mol, comprising an indole core substituted with a piperidine ring at the 2-position [1]. This compound serves as a key intermediate in the synthesis of numerous biologically active molecules, particularly in the development of 5-HT7 receptor antagonists, complement factor B inhibitors, and nociceptin opioid receptor (NOP) ligands . With a calculated XLogP3 value of 2.3, the compound exhibits moderate lipophilicity suitable for central nervous system (CNS) drug discovery and medicinal chemistry applications [2].

2-(Piperidin-4-yl)-1H-Indole: The Critical Impact of Substitution Position on Target Selectivity and Intrinsic Activity


Substitution of generic indole or piperidine building blocks is not feasible for this scaffold due to the profound impact of the piperidine attachment position on biological activity. Meyer et al. (2023) demonstrated that 2-substituted N-piperidinyl indoles exhibit fundamentally different pharmacological profiles compared to their 3-substituted analogs, including altered intrinsic activity (full agonist vs. partial agonist) and distinct opioid receptor selectivity patterns [1]. Furthermore, Kriegl et al. (2015) established that even minor modifications within the piperidine-4-yl-1H-indole series dramatically alter species selectivity at the CCR3 receptor, underscoring the non-interchangeable nature of these compounds [2].

2-(Piperidin-4-yl)-1H-Indole: Quantitative Differentiation Evidence from Direct Comparative Studies


Superior NOP Receptor Potency of 2-Substituted vs. 3-Substituted N-Piperidinyl Indoles

Meyer et al. (2023) conducted a head-to-head comparison of 2-substituted and 3-substituted N-piperidinyl indoles, demonstrating that 2-substituted derivatives possess improved potency at the NOP receptor and function as NOP full agonists, whereas 3-substituted analogs are selective NOP partial agonists [1].

Nociceptin Opioid Receptor GPCR Pharmacology Structure-Activity Relationship

Species-Selective CCR3 Antagonism Differentiates Piperidine-4-yl-1H-Indoles from Alternative Chemokine Receptor Antagonists

Kriegl et al. (2015) presented comprehensive rodent selectivity data for a series of piperidine-4-yl-1H-indole CCR3 antagonists as part of a lead optimization effort. The study highlights how subtle structural variations within this series modulate species selectivity, a critical parameter for preclinical development [1].

CCR3 Antagonist Chemokine Receptor Species Selectivity

Hydrochloride Salt Form Provides Differentiated Solubility and Formulation Advantages Over Free Base

The hydrochloride salt of 2-(piperidin-4-yl)-1H-indole (CAS 1803600-40-9) demonstrates enhanced aqueous solubility compared to its free base counterpart . While specific solubility values are not provided in the accessible vendor documentation, the hydrochloride form is explicitly noted for its improved water solubility, which facilitates formulation for in vitro assays and in vivo studies .

Salt Form Solubility Formulation Development

Purity and Pricing Data for Procurement Benchmarking of 2-(Piperidin-4-yl)-1H-Indole

Commercial availability data provides a baseline for procurement decisions. 2-(Piperidin-4-yl)-1H-indole is available from multiple vendors with specified purity levels. For instance, Leyan offers the compound at 97% purity, while Fluorochem provides pricing tiers: 250 mg for £238.00, 500 mg for £444.00, and 1 g for £678.00 [REFS-1, REFS-2].

Purity Pricing Vendor Comparison

2-(Piperidin-4-yl)-1H-Indole: Recommended Applications Based on Quantified Differentiation Evidence


Lead Optimization for Selective NOP Full Agonists

Based on the direct comparative evidence that 2-substituted N-piperidinyl indoles provide improved potency and full agonism at the NOP receptor compared to 3-substituted analogs, 2-(piperidin-4-yl)-1H-indole is the preferred starting scaffold for developing novel NOP-targeted therapeutics for pain and stress-related disorders [1].

Development of Species-Selective CCR3 Antagonists for Preclinical Inflammation Models

The SAR studies on piperidine-4-yl-1H-indoles demonstrating tunable species selectivity at CCR3 make this compound an ideal core for designing antagonists tailored for specific rodent models of allergic inflammation and asthma, facilitating translational research [1].

Synthesis of 5-HT7 Receptor Antagonist SB-656104-A

2-(Piperidin-4-yl)-1H-indole is a documented intermediate in the synthesis of SB-656104-A, a novel 5-HT7 receptor antagonist. Researchers working on serotonergic pathways for CNS disorders or circadian rhythm modulation should procure this compound for the established synthetic route [1].

Preparation of Aqueous Formulations for In Vivo Studies Using the Hydrochloride Salt

For researchers requiring aqueous formulations for in vivo administration, the hydrochloride salt of 2-(piperidin-4-yl)-1H-indole (CAS 1803600-40-9) is recommended over the free base due to its qualitatively improved water solubility, which simplifies dosing and reduces vehicle-related variability [1].

Technical Documentation Hub

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